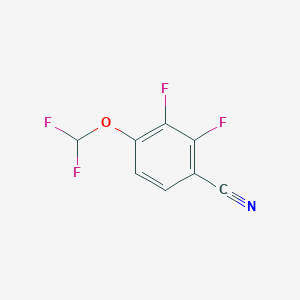

4-(Difluoromethoxy)-2,3-difluoro-benzonitrile

Description

4-(Difluoromethoxy)-2,3-difluoro-benzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with difluoromethoxy (-OCF₂H) and two fluorine atoms at the 2- and 3-positions. Fluorinated benzonitriles are valued for their electron-withdrawing properties, metabolic stability, and ability to modulate physicochemical parameters such as lipophilicity and solubility .

Properties

IUPAC Name |

4-(difluoromethoxy)-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-4(3-13)1-2-5(7(6)10)14-8(11)12/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWRRKRCOHLPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Difluoromethoxy)-2,3-difluoro-benzonitrile is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity, stability, and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.

The compound's structure includes a difluoromethoxy group and a difluorobenzonitrile moiety, which contribute to its unique chemical properties. The electronegativity of fluorine can significantly influence the compound's reactivity and interaction with biological systems.

The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity, allowing for modulation of enzymatic activities and receptor interactions. This can lead to various biological effects such as inhibition or activation of specific pathways.

Antiviral Properties

Recent studies have indicated that fluorinated compounds can serve as effective inhibitors of viral enzymes. For instance, compounds similar to this compound have been explored for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. Inhibitors targeting Mpro are crucial for disrupting viral replication. The binding affinity and inhibitory concentration (IC50) values are essential metrics for evaluating these interactions.

Enzyme Inhibition

The compound has also been investigated for its potential as an acetyl-CoA carboxylase (ACC) inhibitor. ACC plays a pivotal role in fatty acid metabolism, making it a target for metabolic disorders. The inhibitory effect on ACC could provide therapeutic avenues for conditions such as obesity or diabetes.

Case Studies

- Inhibition of Viral Replication : A study focused on the design and synthesis of fluorinated benzonitriles as Mpro inhibitors demonstrated promising results in vitro. The compound exhibited a moderate binding affinity, indicating its potential as a lead compound in antiviral drug development.

- Metabolic Regulation : Another investigation into the role of fluorinated compounds in metabolic pathways highlighted the ability of this compound to modulate ACC activity. This regulation could have implications for managing metabolic diseases.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing due to the electronegativity of fluorine, which stabilizes the aromatic ring and adjacent nitrile group. This property may enhance reactivity in nucleophilic substitution reactions compared to ethoxy (-OCH₂CH₃) or methoxy (-OCH₃) substituents .

- Hydroxy (-OH) and methoxy (-OCH₃) groups introduce hydrogen-bonding capabilities, increasing solubility in polar solvents but reducing lipophilicity, a critical factor in blood-brain barrier penetration for CNS-targeting drugs .

- Its fluorinated nature also enhances lipophilicity (logP), which correlates with improved membrane permeability .

Industrial and Pharmaceutical Relevance

- 4-Ethoxy-2,3-difluorobenzonitrile : Produced at scale (100 kg–100 MT annually) for agrochemical intermediates, leveraging ethoxy’s balance of solubility and stability under high-temperature reactions .

- 3,4-Difluorobenzonitrile: A precursor to fluorophenoxy herbicides, with halogen-exchange fluorination enabling cost-effective synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.